molecular formula C11H12N2O4 B187589 Morpholino(2-nitrophenyl)methanone CAS No. 26162-89-0

Morpholino(2-nitrophenyl)methanone

Cat. No.: B187589
CAS No.: 26162-89-0
M. Wt: 236.22 g/mol
InChI Key: ZZSKMNCIAKKVRB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Morpholino(2-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Morpholino(2-nitrophenyl)methanone is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in the study of biochemical pathways and protein interactions.

    Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholino(2-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(2-nitrophenyl)methanone is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Biological Activity

Morpholino(2-nitrophenyl)methanone is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, synthesis, and potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the presence of a morpholine ring, a nitro group, and a ketone functional group. The synthesis typically involves the reaction of morpholine with 1-bromo-2-nitrobenzene, often in the presence of cobalt catalysts. This compound falls under the category of aromatic ketones and is classified as a nitro compound due to its functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that participate in redox reactions, affecting various biochemical pathways. The morpholine moiety enhances its interaction with biological receptors, contributing to its pharmacological properties.

Biological Activities

This compound has been investigated for several biological activities:

  • Antibacterial Activity : Some derivatives of this compound exhibit inhibitory effects on bacterial growth by interfering with essential enzymes or metabolic pathways. For instance, it has shown potential against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. Studies indicate that it may inhibit cancer cell proliferation by targeting specific cellular pathways .
  • Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for various enzymes, including topoisomerases, which are crucial for DNA replication and transcription .

Antibacterial Studies

In a study focusing on antibacterial properties, this compound derivatives were tested against a range of bacterial strains. The minimal inhibitory concentrations (MICs) were recorded, showing effective inhibition at concentrations as low as 0.03125 μg/mL against Gram-positive bacteria . The compound's effectiveness was attributed to its ability to disrupt bacterial metabolic processes.

Anticancer Activity

Research into the anticancer effects of this compound revealed significant findings regarding its impact on tumor cells. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in breast cancer cell lines, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound TypeActivity TypeNotable Properties
Morpholino-Thieno[2,3-c][2,7]NaphthyridinesAnticancer/AntimicrobialSimilar morpholine structure; studied for diverse activities
Indole DerivativesAntiviral/Anti-inflammatoryBroad range of biological activities similar to Morpholino derivatives

This compound stands out due to its specific structural attributes that allow it to engage in diverse chemical reactions and biological interactions.

Properties

IUPAC Name

morpholin-4-yl-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-3-1-2-4-10(9)13(15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSKMNCIAKKVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351844
Record name (Morpholin-4-yl)(2-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26162-89-0
Record name (Morpholin-4-yl)(2-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Morpholino(2-nitrophenyl)methanone
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Morpholino(2-nitrophenyl)methanone
Morpholino(2-nitrophenyl)methanone
Morpholino(2-nitrophenyl)methanone

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